5-methyl-N-(1-naphthyl)-2-furamide
Description
5-Methyl-N-(1-naphthyl)-2-furamide is a synthetic organic compound characterized by a furan ring substituted with a methyl group at the 5-position and an amide group at the 2-position, where the nitrogen atom is bonded to a 1-naphthyl moiety. The structure combines the electron-rich furan ring with the bulky aromatic naphthyl group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
CAS No. |
352338-07-9 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28g/mol |
IUPAC Name |
5-methyl-N-naphthalen-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13NO2/c1-11-9-10-15(19-11)16(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,17,18) |
InChI Key |
KDLRGMXDIBLEQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC3=CC=CC=C32 |
solubility |
25.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Lipophilicity
- 5-Methyl-N-(1-naphthyl)-2-furamide : The naphthyl group likely increases lipophilicity, reducing aqueous solubility compared to polar analogs like Ranitidine derivatives.
- 1-Naphthylthiourea (ANTU) : Moderately soluble in organic solvents; used as a rodenticide due to its acute toxicity in rodents .
- Ranitidine Derivatives : Enhanced solubility via ionizable groups (e.g., amines) and salt forms (e.g., hemifumarate), making them suitable for pharmaceutical formulations .
Mechanistic Insights
- Electron-Donating vs. In contrast, Ranitidine’s dimethylaminomethyl group introduces basicity, aiding in receptor binding .
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